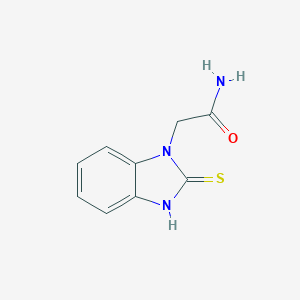![molecular formula C21H27N3O4S2 B250017 N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dimethylsulfamoyl group, the carbamothioyl group, and the attachment of the 3-methylbutoxy group to the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-iodo-4-methylbenzamide
- N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-nitrobenzamide
Uniqueness
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C21H27N3O4S2 |
|---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide |
InChI |
InChI=1S/C21H27N3O4S2/c1-15(2)12-13-28-18-7-5-6-16(14-18)20(25)23-21(29)22-17-8-10-19(11-9-17)30(26,27)24(3)4/h5-11,14-15H,12-13H2,1-4H3,(H2,22,23,25,29) |
InChI-Schlüssel |
NMXSAICKWBQBPY-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Kanonische SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)


![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)


![2-phenoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249968.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B249970.png)
![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)

![N-[2-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B249973.png)

![2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B249975.png)
